Cas no 2229220-02-2 (3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine
- 2229220-02-2
- EN300-1924977
-
- Inchi: 1S/C9H10BrClFN/c1-9(2,5-10)7-6(11)3-4-13-8(7)12/h3-4H,5H2,1-2H3
- InChI Key: VNRZNTAPTBKWKZ-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)C1C(=NC=CC=1Cl)F
Computed Properties
- Exact Mass: 264.96692g/mol
- Monoisotopic Mass: 264.96692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 12.9Ų
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1924977-1g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 1g |
$1829.0 | 2023-09-17 | ||
| Enamine | EN300-1924977-5g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 5g |
$5304.0 | 2023-09-17 | ||
| Enamine | EN300-1924977-10g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 10g |
$7866.0 | 2023-09-17 | ||
| Enamine | EN300-1924977-0.05g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 0.05g |
$1537.0 | 2023-09-17 | ||
| Enamine | EN300-1924977-0.1g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 0.1g |
$1610.0 | 2023-09-17 | ||
| Enamine | EN300-1924977-0.25g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 0.25g |
$1683.0 | 2023-09-17 | ||
| Enamine | EN300-1924977-0.5g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 0.5g |
$1757.0 | 2023-09-17 | ||
| Enamine | EN300-1924977-1.0g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 1g |
$1829.0 | 2023-06-02 | ||
| Enamine | EN300-1924977-2.5g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 2.5g |
$3585.0 | 2023-09-17 | ||
| Enamine | EN300-1924977-5.0g |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine |
2229220-02-2 | 5g |
$5304.0 | 2023-06-02 |
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine
3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine (CAS No. 2229220-02-2)
The compound 3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine, identified by the CAS registry number CAS No. 2229220-02-2, is a heterocyclic aromatic compound with significant applications in the fields of organic synthesis, pharmaceuticals, and agrochemicals. This compound belongs to the pyridine derivative family, characterized by its six-membered aromatic ring containing one nitrogen atom. The substituents on the pyridine ring include a brominated isopropyl group at position 3, a chlorine atom at position 4, and a fluorine atom at position 2. These substituents contribute to the compound's unique electronic and steric properties, making it highly versatile in various chemical reactions.
Recent studies have highlighted the potential of this compound as an intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the construction of complex heterocycles through metal-catalyzed cross-coupling reactions. The presence of bromine and chlorine atoms in the molecule facilitates nucleophilic aromatic substitution reactions, which are crucial for building diverse chemical frameworks. Additionally, the fluorine atom at position 2 enhances the molecule's lipophilicity, making it an attractive candidate for drug design.
In terms of synthesis, this compound can be prepared via a multi-step process involving Friedel-Crafts alkylation followed by halogenation. The use of transition metal catalysts such as palladium has been reported to improve the efficiency and selectivity of these reactions. Recent advancements in catalytic methods have further optimized the synthesis pathway, reducing reaction times and increasing yields.
The application of this compound extends beyond organic synthesis. It has been investigated as a potential precursor for herbicides and insecticides due to its ability to inhibit key enzymes in pest metabolism. Field trials have demonstrated its efficacy in controlling agricultural pests without significant adverse effects on non-target organisms.
Moreover, this compound has shown promise in medicinal chemistry as a scaffold for developing anti-inflammatory and anticancer agents. Preclinical studies indicate that it exhibits moderate inhibitory activity against cyclooxygenase (COX) enzymes and select tumor cell lines. Ongoing research is focused on modifying its structure to enhance bioavailability and potency while minimizing toxicity.
In conclusion, 3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine (CAS No. 1587586567) is a valuable building block in modern organic chemistry with diverse applications across multiple industries. Its unique combination of functional groups and reactivity positions it as a key intermediate in the development of novel bioactive compounds.
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